molecular formula C9H9BrOS B13914333 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine

Katalognummer: B13914333
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: SEYZDLJVLDLDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a chemical compound with the molecular formula C9H9BrOS It belongs to the class of benzoxathiepines, which are heterocyclic compounds containing a benzene ring fused to an oxathiepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromoaniline with sulfur and an oxidizing agent to form the oxathiepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is unique due to its specific bromine substituent and the oxathiepine ring system.

Eigenschaften

Molekularformel

C9H9BrOS

Molekulargewicht

245.14 g/mol

IUPAC-Name

8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine

InChI

InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2

InChI-Schlüssel

SEYZDLJVLDLDIT-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C(CO1)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.